molecular formula C8H12F5I B3030968 4-Iodo-1,1,1,2,2-pentafluorooctane CAS No. 117539-28-3

4-Iodo-1,1,1,2,2-pentafluorooctane

Cat. No. B3030968
CAS RN: 117539-28-3
M. Wt: 330.08 g/mol
InChI Key: TWRDGEVFVONRST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of difluoro-substituted bicyclo[1.1.1]pentanes is achieved through the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes using a CF3TMS/NaI system . This method could potentially be adapted for the synthesis of 4-Iodo-1,1,1,2,2-pentafluorooctane by incorporating appropriate iodine and fluorine sources in the reaction scheme.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for understanding their reactivity and physical properties. The structure and vibrational assignment of the enol form of 1,1,1-trifluoro-2,4-pentanedione have been investigated using Density Functional Theory (DFT) calculations, which provide a basis for predicting the structure of related fluorinated compounds . The presence of fluorine atoms significantly affects the molecular geometry and electronic distribution, which would also be relevant for the structure of this compound.

Chemical Reactions Analysis

Fluorinated compounds exhibit unique reactivity patterns due to the presence of highly electronegative fluorine atoms. For example, 2,3,5,6-tetrafluoro-4-iodopyridine undergoes various nucleophilic substitution reactions, and its reactivity with organometallic compounds has been described . These findings suggest that this compound may also participate in similar nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The introduction of fluorine atoms can increase the compound's stability, lipophilicity, and resistance to metabolic degradation, which are desirable features in drug design . The specific properties of this compound would need to be determined experimentally, but it is likely to exhibit high chemical and thermal stability due to the strong carbon-fluorine bonds.

Scientific Research Applications

Radical Addition Reactions

Research on heptafluoro-2-iodopropane's reactions with vinyl fluoride and other unsaturated systems under photochemical conditions demonstrates the compound's utility in synthesizing adducts with specific fluorination patterns. These reactions result in high yields of 1:1 adducts, showcasing the potential for constructing complex fluorinated organic molecules, which may have implications for materials science and pharmaceutical synthesis (Fleming, Haszeldine, & Tipping, 1973).

Homolytic Reactions of Polyfluoroiodobenzenes

The homolytic reactions of pentafluoroiodobenzene, resulting in polyfluoro-terphenyls and -biphenyls, highlight the compound's role in synthesizing fluorinated aromatic compounds. These reactions are key for developing materials with specific electronic properties, useful in electronics and as intermediates in organic synthesis (Birchall, Haszeldine, & Speight, 1970).

Synthesis of Fluorinated Molecules

The fluorination of 1-iodoperfluoroalk-1-ynes with xenon difluoride/boron trifluoride leading to the first examples of alk-1-yn-1-yliodine(V) molecules, highlights a method for introducing fluorine atoms into organic molecules. This process is crucial for the development of compounds with unique reactivity and physical properties, applicable in pharmaceuticals, agrochemicals, and materials science (Bardin & Frohn, 2013).

Alkylation of Perfluorinated Carbanions

The alkylation reactions of perfluoro-2-methyl-2-pentylcarbanion with alkyl and allyl halides offer insights into the synthesis of fluorohydrocarbons, which are important for developing novel organofluorine compounds with potential applications in medicinal chemistry and materials science (Dmowski & Woźniacki, 1987).

Safety and Hazards

4-Iodo-1,1,1,2,2-pentafluorooctane is classified under GHS US classification as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – Single exposure, Category 3) . The safety precautions include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

1,1,1,2,2-pentafluoro-4-iodooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F5I/c1-2-3-4-6(14)5-7(9,10)8(11,12)13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRDGEVFVONRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554598
Record name 1,1,1,2,2-Pentafluoro-4-iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117539-28-3
Record name 1,1,1,2,2-Pentafluoro-4-iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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